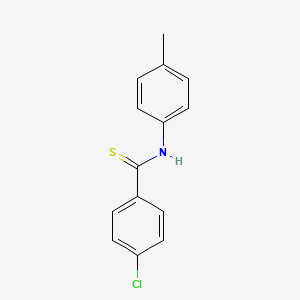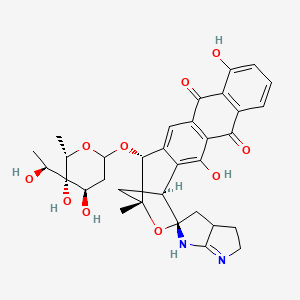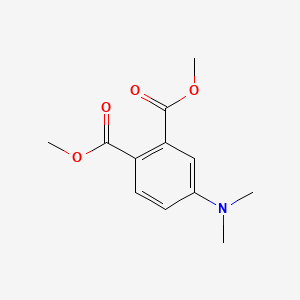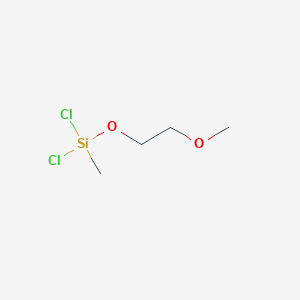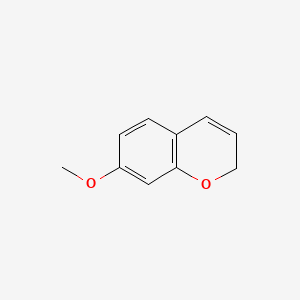
2H-1-Benzopyran, 7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy- can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with various substituted phenyl acetic acids in the presence of triethylamine and acetic anhydride. This reaction is followed by hydrolysis with sodium hydroxide to yield the desired product . Another method involves a biocatalytic domino reaction using alkaline protease from Bacillus licheniformis, which catalyzes the Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran, 7-methoxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The biocatalytic approach is particularly attractive due to its green chemistry principles and potential for high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran, 7-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzopyran ring .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 7-methoxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 7-methoxy- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, it can modulate enzyme activity and interact with cellular receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of 2H-1-Benzopyran, 7-methoxy-, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.
Decursinol: Another coumarin derivative with pronounced antiarrhythmic activity.
Uniqueness
2H-1-Benzopyran, 7-methoxy- is unique due to its methoxy group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its antioxidant activity and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
18385-89-2 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
7-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
NHUONBBIWOAKHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CCO2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



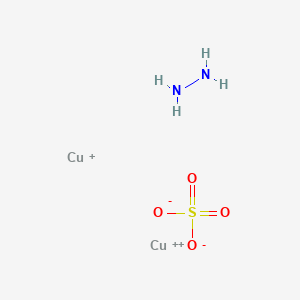

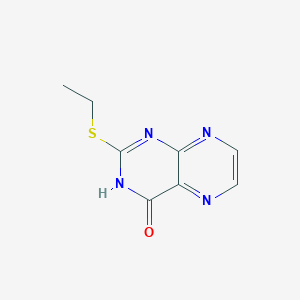
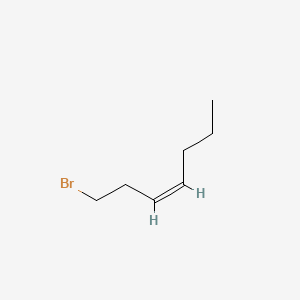
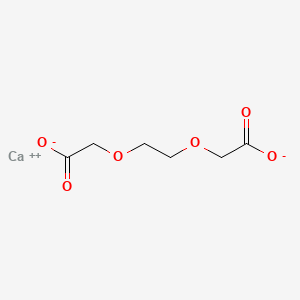
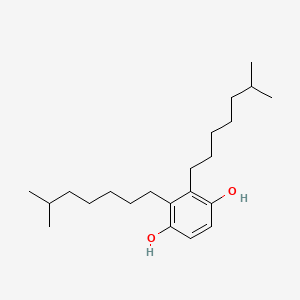
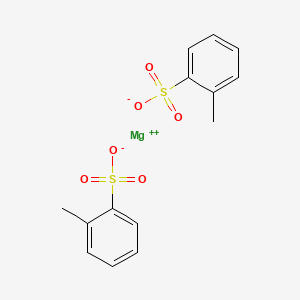
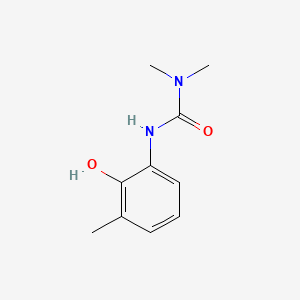
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
